REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1B(O)O.[C:12](=[O:15])([O-])[O-].[Na+].[Na+].CO[CH2:20][CH2:21][O:22]C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:2]1[CH:3]=[CH:4][C:21]([OH:22])=[C:20]([CH:12]=[O:15])[CH:7]=1 |f:1.2.3,5.6.7.8|
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Name
|
|
Quantity
|
32 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)Cl)B(O)O
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Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
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the suspension is stirred under a nitrogen atmosphere
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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distilled water (75 ml)
|
Type
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TEMPERATURE
|
Details
|
by heating
|
Type
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TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
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dilution with distilled water (500 ml) and dichloromethane (500 ml), the two phases are separated
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Type
|
EXTRACTION
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Details
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the aqueous phase extracted again with dichloromethane (2×500 ml)
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Type
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WASH
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Details
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washed with brine (800 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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then dried over magnesium sulphate
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Type
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FILTRATION
|
Details
|
The suspension is filtered
|
Type
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CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Then crude material is finally purified by flash column purification (10% ethyl acetate in isohexane eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C1=CC(=C(C=C1)O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.73 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |